![molecular formula C12H13N3O2 B13357943 3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde CAS No. 1119452-07-1](/img/structure/B13357943.png)
3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde
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Overview
Description
3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is a complex organic compound featuring a benzaldehyde moiety linked to a 1,2,4-oxadiazole ring substituted with a dimethylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The dimethylaminomethyl group is then introduced via a substitution reaction, followed by the attachment of the benzaldehyde moiety through a formylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the dimethylaminomethyl group
Major Products
Oxidation: Formation of 3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzoic acid.
Reduction: Formation of 3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dimethylaminomethyl group may also interact with biological membranes or receptors, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar structure but lacks the 1,2,4-oxadiazole ring.
3-(Dimethylamino)benzaldehyde: Similar structure but lacks the 1,2,4-oxadiazole ring and the specific substitution pattern.
5-(Dimethylamino)methyl-1,2,4-oxadiazole: Lacks the benzaldehyde moiety
Uniqueness
3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the 1,2,4-oxadiazole ring and the benzaldehyde moiety allows for diverse applications and interactions that are not possible with simpler analogs .
Biological Activity
3-(5-((Dimethylamino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C₁₂H₁₄ClN₃O₂, with a molecular weight of approximately 226.71 g/mol. Its structure features a benzaldehyde moiety linked to a dimethylaminomethyl-substituted oxadiazole ring. This unique structure contributes to its biological activity and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown activity against various Gram-positive and Gram-negative bacteria. In a study involving similar oxadiazole compounds, it was found that modifications in the side chains greatly influenced the antimicrobial efficacy. The presence of a dimethylamino group appears to enhance the interaction with microbial targets .
Anticancer Properties
Oxadiazole derivatives have been investigated for their anticancer potential. Studies have demonstrated that certain oxadiazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. For example, compounds similar to this compound have been shown to inhibit specific kinases involved in cancer cell signaling pathways .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cellular signaling pathways.
- Interaction with Cellular Targets : The dimethylamino group may facilitate binding to nucleophilic sites within cells, enhancing the compound's efficacy .
Case Studies
Properties
CAS No. |
1119452-07-1 |
---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde |
InChI |
InChI=1S/C12H13N3O2/c1-15(2)7-11-13-12(14-17-11)10-5-3-4-9(6-10)8-16/h3-6,8H,7H2,1-2H3 |
InChI Key |
OJMGZTPXTZBRCS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC(=NO1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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